5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring, a methoxyphenyl group, and a pyrrolone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Construction of the pyrrolone core: This could be done through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)-2H-pyrrol-3-one” could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antiparasitic activities.
Pyrrolone derivatives: Often investigated for their anti-inflammatory and anticancer properties.
Methoxyphenyl compounds: Studied for their antioxidant and neuroprotective effects.
Uniqueness
The uniqueness of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)-2H-pyrrol-3-one” lies in its combined structural features, which might confer unique biological activities or chemical reactivity not seen in other compounds.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-15-9-5-4-8-13(15)22-10-14(23)16(17(22)19)18-20-11-6-2-3-7-12(11)21-18/h2-9H,10,19H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROFOOOIISPNIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.